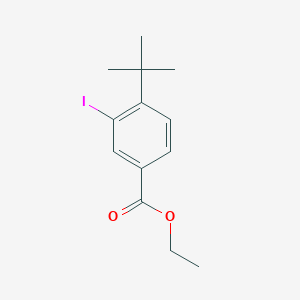

Ethyl 4-tert-butyl-3-iodobenzoate

Description

Properties

CAS No. |

92039-18-4 |

|---|---|

Molecular Formula |

C13H17IO2 |

Molecular Weight |

332.18 g/mol |

IUPAC Name |

ethyl 4-tert-butyl-3-iodobenzoate |

InChI |

InChI=1S/C13H17IO2/c1-5-16-12(15)9-6-7-10(11(14)8-9)13(2,3)4/h6-8H,5H2,1-4H3 |

InChI Key |

HWNNZFQAGYZOQX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)I |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

(a) Ethyl 4-acetamido-3-iodobenzoate (C₁₁H₁₂INO₃; 333.12 g/mol)

- Key Differences : Replaces the tert-butyl group with an acetamido (-NHCOCH₃) group at the para position.

- The iodine atom retains reactivity for cross-coupling, but the acetamido group may direct electrophilic substitution differently due to its electron-withdrawing nature.

- Applications : Likely used in drug discovery for bioactive molecule synthesis due to its amide functionality .

(b) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Key Differences: Contains a pyridazinyl-phenethylamino substituent instead of tert-butyl/iodine.

- Impact :

- The extended aromatic system and nitrogen heterocycle (pyridazine) enhance π-π stacking and hydrogen-bonding interactions, making it suitable for biological activity studies (e.g., enzyme inhibition).

- Lacks iodine, limiting its utility in halogen-based coupling reactions.

- Applications : Explored for antimicrobial or receptor-targeting activities .

(c) Ethyl 4-nitrobenzoate Derivatives (e.g., Ethyl 4-nitrobenzoylacetate)

- Key Differences: Features a nitro (-NO₂) group, a strong electron-withdrawing substituent.

- Impact :

- Nitro groups increase electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution.

- Absence of iodine reduces versatility in metal-catalyzed reactions.

- Applications : Intermediate in explosives or dye synthesis due to nitro group reactivity .

Physicochemical and Functional Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity/Applications |

|---|---|---|---|---|

| Ethyl 4-tert-butyl-3-iodobenzoate | C₁₃H₁₇IO₂ | 331.9 | tert-butyl (C₄H₉), iodine | Cross-coupling intermediates |

| Ethyl 4-acetamido-3-iodobenzoate | C₁₁H₁₂INO₃ | 333.12 | acetamido (-NHCOCH₃), iodine | Drug discovery intermediates |

| I-6230 | C₂₂H₂₄N₄O₂ | 392.46 | pyridazinyl-phenethylamino | Antimicrobial/biological studies |

| Ethyl 4-nitrobenzoylacetate | C₁₁H₁₁NO₅ | 237.21 | nitro (-NO₂) | Explosives/dye synthesis |

Key Trends :

- Steric Effects : The tert-butyl group in the target compound imposes steric hindrance, slowing reactions at the iodine site but improving regioselectivity.

- Electronic Effects : Electron-donating groups (tert-butyl) vs. electron-withdrawing groups (nitro, acetamido) alter aromatic ring reactivity and solubility.

- Functional Group Utility : Iodine enables cross-coupling, while nitro/amide groups expand applications in diverse synthetic pathways.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-tert-butyl-3-iodobenzoate, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. For example:

- Iodination : Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) in acetic acid .

- Esterification : Reaction of the carboxylic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .

- Validation : Intermediate purity is confirmed via TLC and HPLC, with structural verification using H/C NMR and mass spectrometry. Cross-referencing InChI keys (e.g., QGMNPDGUCSMKHT-UHFFFAOYSA-N for related iodobenzoates) ensures accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies tert-butyl (δ 1.3–1.4 ppm) and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) groups. C NMR confirms carbonyl (δ ~167 ppm) and iodinated aromatic carbons (δ ~95 ppm for C-I) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 362.04 for C₁₃H₁₅IO₂).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and iodine’s electronic influence on the aromatic ring (e.g., bond angles and packing motifs) .

Advanced Research Questions

Q. How can coupling reaction yields of this compound be optimized for Suzuki-Miyaura cross-couplings?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1 v/v) at 80°C .

- Base Optimization : Use K₂CO₃ for milder conditions or Cs₂CO₃ for electron-deficient aryl partners.

- Solvent Effects : DMF enhances solubility of polar intermediates, while THF minimizes side reactions .

- Monitoring : Track reaction progress via GC-MS or in situ F NMR (if fluorinated partners are used).

Q. How should discrepancies between experimental and computational H NMR shifts be resolved for this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d,p) basis sets to model chemical shifts. Compare with experimental data to identify conformational biases (e.g., tert-butyl rotation barriers) .

- Solvent Corrections : Apply IEF-PCM solvent models to account for deuterated chloroform or DMSO effects.

- Validation : Overlay experimental and computed spectra in tools like MestReNova, focusing on aromatic proton environments (δ 7.2–8.1 ppm) .

Q. What strategies improve the stability of this compound in aqueous drug formulation studies?

- Methodological Answer :

- Prodrug Design : Mask the ester group as a tert-butyloxycarbonyl (Boc) derivative, which hydrolyzes selectively under acidic conditions .

- Liposomal Encapsulation : Use phosphatidylcholine-based vesicles to protect the compound from hydrolysis.

- pH Optimization : Stabilize formulations at pH 5–6 to minimize ester hydrolysis kinetics .

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with/without tert-butyl using pseudo-first-order conditions. For example, SNAr reactions with amines show reduced rates due to hindered access to the iodine site .

- Computational Modeling : Calculate activation energies (ΔG‡) for substitution pathways using steric maps (e.g., %VBur analysis) .

- Crystallographic Evidence : X-ray structures reveal distorted aromatic rings and elongated C-I bonds (e.g., 2.10 Å vs. 2.01 Å in unhindered analogs) .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Multivariate Analysis : Apply PCA to NMR/LC-MS datasets to identify outliers (e.g., residual solvents or byproducts) .

- Control Charts : Track yield, purity, and impurity profiles across batches using Shewhart charts with 3σ limits.

- DoE Optimization : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.